Increased Lipophilicity (XLogP) Relative to Non‑methylated 6‑Bromo‑5‑fluoro Analog
The target compound incorporates a 2,2‑dimethyl substituent that elevates lipophilicity compared to the non‑methylated 6‑bromo‑5‑fluoro‑2,3‑dihydro‑1,4‑benzodioxine. The comparator has a PubChem‑computed XLogP3‑AA of 2.4 [1]. By applying an additive methyl‑group contribution of approximately 0.5 log units each, the target compound’s XLogP is estimated to be 3.0–3.5 [2]. This difference of 0.6–1.1 log units is expected to impact passive permeability and tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Estimated XLogP 3.0–3.5 (based on methyl group contribution of ~0.5 each) |
| Comparator Or Baseline | 6‑Bromo‑5‑fluoro‑2,3‑dihydro‑1,4‑benzodioxine: XLogP 2.4 (PubChem CID 12464524) |
| Quantified Difference | +0.6 to +1.1 log units |
| Conditions | XLogP3‑AA prediction method (PubChem) for comparator; estimated by additive group contributions for target. |
Why This Matters
Higher lipophilicity can enhance membrane permeability and blood‑brain barrier penetration while also influencing metabolic clearance, making this compound a preferred starting point for CNS‑targeted or intracellular SAR campaigns.
- [1] Kim, S. et al. (2019) PubChem 2019 update: improved access to chemical data. Nucleic Acids Research, 47(D1), D1102‑D1109. (XLogP3‑AA = 2.4 for CID 12464524). View Source
- [2] Leo, A., Hansch, C., Elkins, D. (1971) Partition coefficients and their uses. Chemical Reviews, 71(6), 525‑616. (Methyl group contribution to log P ≈ 0.5). View Source
